2-Cyano-2-methyl-3-phenylpropanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyano-2-methyl-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-11(8-12,10(13)14)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKVFRWKAZRXOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50901356 | |
| Record name | NoName_460 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50901356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemo Enzymatic Approaches
Established Synthetic Routes for 2-Cyano-2-methyl-3-phenylpropanoic Acid
The creation of this compound is often accomplished through multi-step pathways that utilize common laboratory precursors.
Multi-Step Synthesis from Precursors
A prevalent method for synthesizing this compound involves a series of reactions starting from readily available chemical precursors. While direct synthesis routes for this specific compound are not extensively detailed in the provided results, analogous syntheses of similar structures, such as 2-phenylpropionic acid, offer insight into the potential pathways.
For instance, a common strategy involves the C-alkylation of a phenylacetic acid derivative. In a related synthesis, phenylacetonitrile (B145931) can be methylated using dimethyl carbonate in the presence of a base like potassium carbonate. This is followed by hydrolysis of the nitrile group to a carboxylic acid. orgsyn.org A similar approach could be envisioned for the target molecule, likely starting from a precursor already containing the cyano group or by introducing it during the synthesis.
Another potential route could involve the reaction of a suitable phenylpropanoic acid derivative. For example, the synthesis of related 2-aryl-2-fluoropropanoic acids starts from a corresponding 2-arylpropanoic acid which is then fluorinated. mdpi.com This suggests that a precursor like 2-methyl-3-phenylpropanoic acid could be a starting point for introducing the cyano group.
Reaction Conditions and Yield Optimization in Laboratory Scale Synthesis
In laboratory settings, the optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. For analogous syntheses, specific conditions have been reported to be effective.
For the methylation of phenylacetonitrile, a reaction can be carried out in an autoclave at elevated temperatures, such as 180°C, using an excess of dimethyl carbonate and potassium carbonate. orgsyn.org The reaction progress can be monitored by gas chromatography to ensure high conversion to the desired monomethylated product, with reported yields of the subsequent acid reaching 93%. orgsyn.org
Hydrolysis of the nitrile to the carboxylic acid is typically achieved by heating with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification with a strong acid like hydrochloric acid. orgsyn.org The reaction is often monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine its completion. orgsyn.org
Table 1: Example of Reaction Conditions for a Related Synthesis
| Step | Reagents & Conditions | Yield | Reference |
| Methylation | Phenylacetonitrile, Dimethyl Carbonate, K2CO3, 180°C | 98.5% (monomethyl derivative) | orgsyn.org |
| Hydrolysis | 10% aq. NaOH, reflux; then 15% aq. HCl | 93% (final acid) | orgsyn.org |
Industrial Production Considerations and Scalability
For the industrial-scale production of related compounds like 2-phenylpropionic acid, process simplification and cost-effectiveness are key considerations. google.com The use of readily available and inexpensive raw materials is paramount. google.com Processes are designed to be efficient, leading to high yields and purity of the final product. google.comgoogle.com
Scalability often involves moving from batch to continuous flow processes, which can offer better control over reaction parameters and improve safety. The use of robust and simple equipment is also a factor in reducing production costs. google.com For instance, a patented method for preparing 2-phenylpropionic acid highlights a process with a total yield exceeding 92% and high product purity, emphasizing its suitability for industrial application. google.com
Enantioselective Synthesis and Chiral Resolution Strategies
Since this compound contains a chiral center, the separation of its enantiomers is a significant aspect of its chemistry, particularly for applications where a specific stereoisomer is required.
Enantioconvergent Synthesis Approaches for this compound Derivatives
Enantioconvergent synthesis represents a powerful strategy for the generation of single-enantiomer products from a racemic starting material, thereby maximizing atom economy and yield. For complex molecules such as this compound derivatives, which feature a challenging quaternary stereocenter, these methods are of particular interest.
One prominent approach involves the catalytic asymmetric addition to prochiral substrates. For instance, the direct catalytic asymmetric addition of acetonitrile (B52724) to α-iminoesters has been demonstrated as a viable route to enantioenriched α,α-disubstituted α-amino acid derivatives. rsc.org This method utilizes a chiral catalyst to control the stereochemical outcome of the addition of a cyanocarbanion to the imine, establishing the quaternary stereocenter with high enantioselectivity. rsc.org Although applied to amino acid derivatives, the fundamental principle of creating a stereocenter by adding a cyano-group-containing fragment is relevant.
Another strategy is the enantioselective Michael addition to α,β-unsaturated compounds. The organocatalytic enantioselective Michael addition of α-substituted cyanosulfones to vinyl ketones, catalyzed by cinchona alkaloids, has been shown to produce optically pure cyano tert-alkyl sulfones. nih.gov This highlights the potential of organocatalysis in controlling the stereochemistry of conjugate additions to form α,α-disubstituted cyano compounds.
Furthermore, visible-light-enabled synergistic catalysis has emerged as a novel tool for enantioconvergent synthesis. An unprecedented radical cross-coupling between glycine (B1666218) esters and racemic α-bromoketones has been achieved using a combination of Brønsted acid and photoredox catalysis. nih.gov This dual catalytic system allows for the control of reactive radical intermediates and iminium ions, facilitating enantioconvergent bond formation with high stereoselectivity to yield unnatural α-amino acid derivatives. nih.gov This cutting-edge methodology showcases the potential for developing highly stereoselective syntheses of complex molecules.
| Methodology | Catalyst System | Substrate Type | Product Type | Key Research Finding |
| Direct Catalytic Asymmetric Addition | Chiral N-heterocyclic carbene complexes of Iridium | Acetonitrile and α-iminoesters | α-Cyanomethylated α,α-disubstituted α-amino acid derivatives | Catalytic generation of α-cyanocarbanions from acetonitrile followed by enantioselective addition to the imino group. rsc.org |
| Organocatalytic Michael Addition | Cinchona alkaloids | α-Substituted cyanosulfones and vinyl ketones | α,α-Disubstituted cyanosulfones | Excellent yields and enantiomeric ratios up to 90:10 were achieved for certain substrates. nih.gov |
| Synergistic Brønsted Acid/Photoredox Catalysis | Brønsted acid and photoredox catalyst | Glycine esters and racemic α-bromoketones | Enantioenriched unnatural α-amino acid derivatives | Enables enantioconvergent bond-formation in a highly stereochemical manner through control of radical intermediates. nih.gov |
Chemo-Enzymatic and Biocatalytic Synthesis of this compound and Related Structures
Chemo-enzymatic and biocatalytic approaches offer significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical methods. These strategies are particularly well-suited for the synthesis of chiral molecules like this compound.
The enzymatic hydrolysis of nitriles to carboxylic acids is a well-established and powerful biocatalytic tool. chemistrysteps.com Microorganisms of the genus Rhodococcus are particularly noted for their robust nitrile-converting enzyme systems, which typically consist of a nitrile hydratase and an amidase. nih.gov This dual-enzyme system can effectively convert nitriles first to the corresponding amide and subsequently to the carboxylic acid. nih.gov
For the synthesis of compounds like this compound, the selective hydrolysis of a dinitrile precursor, such as 2-methyl-2-phenylmalononitrile, is a key application. Whole cells of Rhodococcus species can catalyze the monohydrolysis of such dinitriles to afford the desired cyano carboxylic acid. thieme-connect.de This selectivity is often difficult to achieve with conventional chemical hydrolysis, which tends to hydrolyze both nitrile groups. The nitrile hydratase in Rhodococcus efficiently hydrates a wide range of nitriles to amides, and the associated amidase, which is often highly stereospecific, then hydrolyzes the amide to the acid. nih.govscispace.com The reaction conditions, including temperature and pH, can be tuned to favor the activity of either the nitrile hydratase or the amidase, allowing for the isolation of either the amide or the carboxylic acid. researchgate.net
| Enzyme System | Organism Example | Substrate Type | Product Type | Key Research Finding |
| Nitrile hydratase / Amidase | Rhodococcus rhodochrous | Dinitriles (Malononitriles) | Cyano carboxylic acids | Whole cells can perform selective monohydrolysis of dinitriles to the corresponding cyano carboxylic acids. nih.govthieme-connect.de |
| Nitrile hydratase / Amidase | Rhodococcus sp. | Racemic nitriles | Enantiopure amides and/or carboxylic acids | The amidase component often exhibits high stereospecificity, enabling kinetic resolution. nih.gov |
Stereoselective biotransformations are instrumental in obtaining enantiomerically pure chiral building blocks. A prime example is the kinetic resolution of racemic esters using lipases. This approach has been successfully applied to the synthesis of chiral intermediates for pharmaceuticals.
In a notable application, a mutant of the Talaromyces thermophilus lipase (B570770) demonstrated high hydrolytic activity towards 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE), a key precursor for the drug Pregabalin. nih.gov The lipase selectively hydrolyzes one enantiomer of the diester to the corresponding monoacid, (S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid (S-CCMA), leaving the other enantiomer of the diester largely unreacted. nih.gov This enzymatic kinetic resolution allows for the separation of the desired enantiomerically enriched acid. The efficiency of this biotransformation was further enhanced by immobilizing the enzyme, which improved its reusability and stability, making it suitable for industrial-scale production. nih.gov Such methodologies could be adapted for the resolution of racemic esters of this compound to access the individual enantiomers.
| Biotransformation | Enzyme | Substrate | Product | Key Research Finding |
| Kinetic Resolution | Talaromyces thermophilus lipase (mutant) | Racemic 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE) | (S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid (S-CCMA) | The immobilized lipase mutant showed high catalytic efficiency and could be reused multiple times, demonstrating industrial potential. nih.gov |
Mechanistic Studies of 2 Cyano 2 Methyl 3 Phenylpropanoic Acid Reactivity
Decarboxylation Pathways and Mechanisms
The decarboxylation of 2-Cyano-2-methyl-3-phenylpropanoic acid is a key reaction that has been notably exploited in the field of molecular machinery. This process involves the loss of carbon dioxide (CO₂) from the carboxyl group.
Carbanion Formation and Stabilization under Basic Conditions
The decarboxylation of this compound proceeds readily under mild basic conditions. nih.gov The reaction mechanism is initiated by the deprotonation of the carboxylic acid by a base, forming the corresponding carboxylate anion. The subsequent loss of CO₂ generates a carbanion intermediate.
The stability of this transient carbanion is crucial for the facility of the reaction. It is significantly stabilized by the presence of the electron-withdrawing cyano (-CN) group at the alpha-position. nih.gov This group delocalizes the negative charge, lowering the energy of the intermediate and facilitating its formation. This principle is common among activated carboxylic acids (ACAs) used in dissipative systems, where electron-withdrawing groups in the α-position enable smooth decarboxylation under mild conditions by stabilizing the resulting carbanion. nih.gov
Kinetic and Thermodynamic Aspects of Decarboxylation in Molecular Switch Systems
The unique properties of this compound have been harnessed to fuel molecular switches, which are molecules that can be reversibly shifted between two or more stable states. nih.gov In these systems, the acid acts as a chemical fuel for acid-base operated molecular machines, such as catenanes and rotaxanes. nih.govnih.gov
The operational cycle of such a switch can be summarized as follows:
Protonation: The acid donates a proton to a basic site on the molecular switch (e.g., a catenane), causing it to change from a neutral state (State A) to a protonated state (State B). nih.gov
Decarboxylation: The resulting carboxylate anion of this compound undergoes rapid and quantitative decarboxylation, releasing CO₂ and forming a highly basic carbanion. nih.govnih.gov
Deprotonation: The strongly basic carbanion retrieves the proton from the molecular switch, returning the switch to its original neutral state (State A) and completing the cycle. nih.gov
Studies on derivatives of the parent acid have shown that the kinetics of these molecular motions can be tuned. For instance, using a p-chloro substituted derivative accelerates the back and forth motions of a rotaxane-based switch. nih.gov Conversely, derivatives with electron-donating groups like p-CH₃ and p-OCH₃ can inhibit the process due to the emergence of competing radical reactions. nih.gov
Table 1: Role of 2-Cyano-2-phenylpropanoic Acid in Molecular Switch Systems
| Molecular System | Role of Acid | Mechanism Steps | Outcome | Reference |
|---|---|---|---|---|
| nih.govCatenane with 1,10-phenanthroline (B135089) units | Chemical Fuel | 1. Proton transfer to catenane2. Decarboxylation of carboxylate3. Proton transfer from catenane to carbanion | Cyclic large-amplitude motions of the catenane | nih.gov |
Comprehensive Analysis of Other Key Chemical Reactions
Beyond decarboxylation, the functional groups within this compound—the carboxylic acid, the cyano group, and the phenyl ring—allow for a variety of other chemical transformations.
Oxidation Pathways and Products
The oxidation of this compound can lead to different products depending on the reagents and conditions used. Vigorous oxidation with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be expected to cleave the molecule. For example, vigorous oxidation of alkylbenzenes typically results in the formation of benzoic acid. learncbse.in
In the context of its use in molecular switches, it has been observed that derivatives with electron-donating substituents can lead to collateral radical reactions. nih.gov This suggests a pathway initiated by a single-electron transfer (SET) from the benzyl (B1604629) carbanion intermediate, which constitutes an oxidation of the carbanion. This process can form a benzyl radical, which in the presence of oxygen, could be trapped to form peroxy radicals and subsequent oxidation products.
Reduction Pathways and Products
The cyano and carboxylic acid groups are both susceptible to reduction. The specific product depends on the reducing agent employed.
Reduction of the Cyano Group: The cyano group can be reduced to a primary amine (-(CH₂)NH₂). A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation.
Reduction of the Carboxylic Acid Group: The carboxylic acid can be reduced to a primary alcohol (-CH₂OH), also commonly achieved using LiAlH₄.
Selective reduction can be challenging, but it is often possible to favor one pathway over the other through the careful choice of reagents and reaction conditions. For instance, milder reducing agents might be used to selectively target one group.
Substitution Reactions Involving the Cyano Group
The cyano group is a versatile functional group that can undergo various substitution reactions, most notably hydrolysis.
Hydrolysis: Under acidic or basic aqueous conditions, the nitrile can be hydrolyzed. This reaction typically proceeds through an intermediate amide. Complete hydrolysis yields a carboxylic acid, transforming the cyano group into another carboxyl group and resulting in a dicarboxylic acid. Partial hydrolysis, which can sometimes be achieved under milder conditions, would yield the corresponding amide.
Table 2: Summary of Potential Reactions of this compound
| Reaction Type | Functional Group | Reagents | Potential Product(s) |
|---|---|---|---|
| Oxidation | Phenyl/Alkyl Chain | KMnO₄ (strong) | Benzoic acid and other fragments |
| Reduction | Cyano Group | LiAlH₄ | 2-aminomethyl-2-methyl-3-phenylpropanoic acid |
| Reduction | Carboxylic Acid | LiAlH₄ | 2-cyano-2-methyl-3-phenylpropan-1-ol |
| Substitution | Cyano Group | H₃O⁺ or OH⁻ (hydrolysis) | 2-methyl-3-phenylpropane-1,2-dicarboxylic acid |
Role of Hydrogen Bonding and Ternary Complex Stabilization in Reaction Mechanisms
The reactivity of this compound, particularly in processes such as decarboxylation, is significantly influenced by non-covalent interactions. Among these, hydrogen bonding and the formation of stabilized ternary complexes are of paramount importance in dictating the reaction pathways and kinetics. While direct mechanistic studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from research on structurally related compounds, such as 2-cyano-2-phenylpropanoic acid. These studies, often in the context of molecular machines, highlight the critical role of the reaction environment and intermolecular forces. nih.govtue.nlnih.gov
Hydrogen bonding plays a crucial role in both the stabilization of the reactant state and the transition state of reactions involving this compound. The carboxylic acid group is a potent hydrogen bond donor, while the cyano group and the carbonyl oxygen of the carboxylic acid can act as hydrogen bond acceptors. These interactions can occur with solvent molecules, bases, or other catalytic species present in the reaction mixture.
The formation of a ternary complex, an intermediate species involving the substrate, a catalyst, and another molecule (such as a metal ion or a basic moiety), is another key feature of the reactivity of α-cyano carboxylic acids. In the context of the acid-base operated molecular switches, the 2-cyano-2-phenylpropanoic acid, a base, and a component of the molecular machine (like a catenane or rotaxane) can form a transient ternary complex. nih.govnih.gov
The following table summarizes the potential interactions and their significance in the reactivity of this compound, based on analogous systems.
| Interacting Species | Type of Interaction | Significance in Reaction Mechanism |
| This compound & Base | Acid-Base, Hydrogen Bonding | Formation of a carboxylate anion, a key step in initiating decarboxylation. Hydrogen bonding stabilizes the resulting anion. |
| Carboxylate Anion & Solvent (protic) | Hydrogen Bonding | Solvation and stabilization of the intermediate, influencing reaction kinetics. |
| This compound & Catalyst & Base | Ternary Complex Formation | Pre-organization of reactants, lowering the activation energy for the reaction (e.g., decarboxylation). |
| Reactant/Intermediate & Supramolecular Host | Host-Guest Interactions | Encapsulation and stabilization of reactive intermediates, directing the reaction pathway and enhancing efficiency. |
Further research, including computational modeling and detailed kinetic studies, is necessary to fully elucidate the intricate roles of hydrogen bonding and ternary complex stabilization in the diverse reactions of this compound.
Applications in Advanced Materials and Molecular Devices
2-Cyano-2-methyl-3-phenylpropanoic Acid as a Chemical Fuel for Molecular Machines
At the nanoscale, molecular machines require a consistent energy source to perform work. This compound has emerged as a convenient and effective chemical fuel, powering the motion and function of these tiny devices. The energy released during its catalyzed decarboxylation can be harnessed to drive mechanical movements within molecular systems.
This compound has been successfully employed to fuel the operation of acid-base-operated molecular switches. wordpress.com In these systems, the acid first protonates a basic site on the molecular switch, causing a change in its state. The subsequent decarboxylation of the resulting carboxylate anion generates a strong carbanion. This carbanion is then capable of deprotonating the switch, returning it to its original state. wordpress.com This process allows for a complete cycle of motion (from state A to state B and back to A) powered by a single chemical stimulus, a significant advancement over systems requiring sequential addition of a fuel and an anti-fuel. wordpress.comuniroma1.it
The decarboxylation of 2-cyano-2-phenylpropanoic acid is notably fast and quantitative when catalyzed by certain molecular architectures, such as a scispace.comcatenane composed of macrocycles with 1,10-phenanthroline (B135089) units. nih.gov This efficient conversion ensures that the energy supplied by the fuel is effectively used to drive the large-amplitude motions of the molecular switch. nih.gov This pioneering work represents the first instance of a molecular switch operating cyclically at the sole expense of the chemical energy provided by its substrate, without the need for additional external stimuli. nih.gov
| Feature | Description |
| Fuel | This compound |
| Mechanism | Protonation of the molecular switch followed by decarboxylation of the fuel to generate a strong base for deprotonation. |
| Outcome | Reversible switching between two distinct states of the molecular machine. |
| Advantage | A full cycle of motion is achieved with a single chemical stimulus. |
The application of this compound extends to triggering reversible conformational changes in various supramolecular systems. By acting as a transient acid, it can induce temporary changes in the structure of host molecules. For instance, it has been used to protonate amino groups on the upper rim of a calix nih.govarene, forcing it into a "locked" pinched cone conformation. chinesechemsoc.orgtudelft.nl
Following protonation, the subsequent decarboxylation of the transient acid leads to the deprotonation of the calix nih.govarene's amino groups, allowing it to revert to its native, "unlocked" state. chinesechemsoc.orgtudelft.nl This controlled, temporary alteration of molecular shape is a powerful tool for manipulating host-guest interactions and creating dynamic supramolecular assemblies that operate out of thermodynamic equilibrium. chinesechemsoc.org
While biological molecular motors are powered by adenosine triphosphate (ATP) hydrolysis, the development of synthetic autonomous molecular motors that run on chemical energy is a major goal in nanotechnology. nih.govdigitellinc.com These motors operate through an information ratchet mechanism, where the chemical fuel biases the natural Brownian motion of the system to achieve directional movement. manchester.ac.uk
The principles demonstrated with fuels like this compound in molecular switches are foundational to the development of more complex autonomous molecular motors. manchester.ac.uk To achieve autonomous and directional motion, the fuel-to-waste reaction must be exergonic, kinetically stable until catalyzed by the machine, and induce kinetic asymmetry in its interaction with the motor. manchester.ac.uk The energy released from the decomposition of the chemical fuel is harnessed by the motor to drive its non-equilibrium dynamics. researchgate.net
Integration into Mechanically Interlocked Molecules (MIMs) Systems
Mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes, are ideal scaffolds for constructing molecular machines due to the large-amplitude motions their components can undergo. uniroma1.it this compound has proven to be an effective fuel for driving the motion within these intricate systems.
The back-and-forth motion of a crown-ether-based wheel along the axle of a bistable rotaxane has been successfully triggered by the decarboxylation of 2-cyano-2-phenylpropanoic acid. uniroma1.it Similarly, the large-amplitude motions in a scispace.comcatenane, where two macrocycles are interlocked, have been powered by this chemical fuel. nih.gov In these systems, the protonation and deprotonation events, fueled by the acid and its subsequent decarboxylation product, control the relative positions of the interlocked components. uniroma1.itnih.gov This allows for the creation of molecular shuttles and switches where the position of the macrocycle can be precisely controlled. uniroma1.it
| MIM System | Type of Motion | Role of this compound |
| Rotaxane | Shuttling of a crown-ether wheel along an axle | Triggers the back-and-forth motion through a protonation/deprotonation cycle. |
| Catenane | Pirouetting or rocking of interlocked macrocycles | Fuels the large-amplitude motions between different co-conformations. |
A key aspect of developing molecular machines is the ability to observe and characterize their motion. When a paramagnetic component is incorporated into the molecular architecture, Electron Paramagnetic Resonance (EPR) spectroscopy becomes a powerful tool for monitoring these movements. uniroma1.it
In a study of a paramagnetic rotaxane, the shuttling motion of the macrocycle between two different recognition sites on the axle was monitored by the changes in the EPR nitrogen splitting value (aN). uniroma1.it When the macrocycle was predominantly at the ammonium station, the aN value was 14.39 G. After the addition of a base, which causes the macrocycle to move, the aN value increased to 14.82 G. uniroma1.it The use of 2-cyano-2-phenylpropanoic acid to fuel the back-and-forth motion of this paramagnetic wheel allowed for the real-time observation of the molecular switch's operation through these distinct EPR signals. uniroma1.it
Design Principles for Dissipative Systems Utilizing Activated Carboxylic Acids
Activated Carboxylic Acids (ACAs) have emerged as a versatile class of chemical fuels for driving dissipative systems, which are systems that operate out of thermodynamic equilibrium by consuming energy. nih.govuniroma1.it The design of such systems hinges on a set of core principles that leverage the unique chemical properties of ACAs, such as this compound, to control the temporal behavior of molecular switches, motors, and other advanced materials. nih.govresearchgate.net
A fundamental principle in the design of these dissipative systems lies in the acid-base chemistry of the ACA. nih.gov The system is designed to have a basic site that can be protonated by the ACA. This protonation event transitions the system from its resting, equilibrium state to a transient, out-of-equilibrium state. researchgate.net The subsequent, spontaneous decarboxylation of the ACA's conjugate base is the key dissipative step that drives the system back to its initial state. nih.govd-nb.info This process is detailed in the following operational cycle:
Proton Transfer: The activated carboxylic acid, acting as a chemical fuel, protonates a basic component of the molecular system. This shifts the system to a higher energy, non-equilibrium state.
Decarboxylation: The conjugate base of the ACA undergoes rapid and spontaneous decarboxylation, releasing carbon dioxide. d-nb.info This step is facilitated by the presence of electron-withdrawing groups on the ACA, which stabilize the resulting carbanion. nih.govacs.org
Proton Abstraction: The highly basic carbanion generated from the decarboxylation then abstracts the proton from the molecular system.
Return to Resting State: This final step returns the system to its original, thermodynamically stable state, completing the cycle. The system is now ready to be fueled by another molecule of the ACA.
The temporal behavior of these dissipative systems can be precisely controlled by modulating key parameters of the activated carboxylic acid and the system itself. This offers a powerful tool for programming the lifetime of the out-of-equilibrium state. nih.govresearchgate.net The primary factors influencing this temporal control are outlined in the table below.
| Design Parameter | Influence on Dissipative System | Research Findings |
| Nature of the ACA | The rate of decarboxylation, and thus the lifetime of the out-of-equilibrium state, is highly dependent on the structure of the ACA. | Electron-withdrawing groups in the α-position of the carboxylic acid, such as the cyano group in this compound, are crucial for promoting smooth decarboxylation under mild conditions. nih.govacs.org |
| Amount of the ACA | The duration of the out-of-equilibrium state can be controlled by the amount of ACA added to the system. | A larger amount of the ACA fuel will sustain the dissipative process for a longer period, keeping the system in its transient state until the fuel is consumed. researchgate.net |
| System's Basicity | The basicity of the molecular system must be tuned to allow for protonation by the ACA. | The discovery of the strong basic character of a catenane-based molecular switch was key to the initial idea of using an ACA to drive its motion. nih.gov |
Based on the interplay of these principles, dissipative systems driven by ACAs can be categorized into different types, each with a distinct operational mechanism. d-nb.inforesearchgate.net
| System Type | Description | Key Characteristics |
| Type 1: Systems under Dissipative Conditions | The system is driven from one equilibrium state to another through protonation by the ACA. The overall process is under thermodynamic control. | The system does not harvest the free energy from the ACA's decarboxylation. The initial state is rapidly restored after the fuel is consumed. d-nb.inforesearchgate.net |
| Type 2: Energy Ratchets | The equilibrium between the two states of the system is much slower than the decarboxylation of the ACA. | When the ACA is consumed, the system is left in an out-of-equilibrium state, transiently harvesting some of the free energy released by the ACA reaction. d-nb.inforesearchgate.net |
| Type 3: Non-Equilibrium Steady State (NESS) Systems | In these systems, the decarboxylation of the ACA is an integral part of the cyclic network. | By continuously supplying the fuel and removing the waste products, a non-equilibrium steady state can be achieved, which can exhibit kinetic asymmetry. researchgate.net |
The pioneering use of 2-cyano-2-phenylpropanoic acid in 2016 to drive the back-and-forth motion of a catenane-based molecular switch demonstrated the practical application of these design principles. nih.govacs.org This work laid the foundation for the development of a wide range of ACA-fueled dissipative systems, from molecular machines to smart materials. nih.govresearchgate.net
Exploration of Biological Activities and Pharmaceutical Potential Research Stage
Direct Biological Applications of 2-Cyano-2-methyl-3-phenylpropanoic Acid in Advanced Systems
While not employed as a therapeutic agent in itself, this compound has found a novel application as a chemical fuel in the operation of molecular machines, some of which have direct biological relevance.
Role as a Chemical Fuel for Molecular Machines with Biological Relevance
This compound and its analogs, such as 2-cyano-2-phenylpropanoic acid, serve as convenient chemical fuels for acid-base operated molecular switches. researchgate.netuniroma1.itwordpress.com These molecular machines, often based on catenane and rotaxane structures, can perform specific motions like switching or rotation when triggered by a chemical stimulus. uniroma1.itmanchester.ac.uk The process is initiated by the decarboxylation of the acid, which transiently alters the chemical environment and drives the machine's movement. uniroma1.itmanchester.ac.ukresearchgate.net This mechanism mimics, in a simplified manner, the way biological motors utilize chemical energy, such as ATP hydrolysis, to perform work. manchester.ac.uk
The key to this function lies in a two-step process: the acid first protonates a basic site on the molecular machine, causing a conformational change (moving from state A to state B). wordpress.com The subsequent decarboxylation of the resulting carboxylate generates a strong basic species that then deprotonates the machine, returning it to its original state (state A). wordpress.com This allows for a complete cycle of motion powered by a single chemical fuel, a significant step towards creating autonomous molecular machinery. uniroma1.it Researchers have demonstrated that modifications to the structure of the phenylpropanoic acid derivative can control the rate of these motions. uniroma1.itwordpress.com This ability to fuel molecular machines opens up possibilities for their future application in areas like targeted drug delivery or the development of artificial nanomotors with biological functions. uniroma1.itmanchester.ac.uk
Investigation of Biological Activities of Derived Compounds
Researchers have synthesized and investigated various derivatives of this compound to explore their potential as therapeutic agents. These studies have primarily focused on their anticancer and anti-inflammatory properties.
Anticancer and Antiproliferative Effects of Derived Compounds
Derivatives of this compound have demonstrated notable anticancer and antiproliferative activities in preclinical studies.
Several studies have highlighted the cytotoxic effects of these derived compounds against various human cancer cell lines. For instance, certain hydroxylated biphenyl (B1667301) compounds, structurally related to derivatives of phenylpropanoic acid, have shown significant antitumor potential against melanoma cells. mdpi.com Callicarpnoids, which are ent-clerodane diterpenoid dimers, have exhibited significant cytotoxic effects against both breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines, with IC50 values ranging from 5.2 to 7.2 μM. nih.gov
Similarly, other research has demonstrated the antiproliferative activity of various derivatives. For example, certain compounds have been shown to inhibit the growth of HCT-116 and MCF-7 cells. nih.gov The tables below summarize the in vitro anticancer activity of selected derivative compounds.
Table 1: In Vitro Anticancer Activity of Selected Derivative Compounds
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Callicarpnoid 2 | MCF-7 | 5.2 μM | nih.gov |
| Callicarpnoid 3 | MCF-7 | 6.8 μM | nih.gov |
| Callicarpnoid 2 | HCT-116 | 7.2 μM | nih.gov |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for guiding the design of more potent and selective drugs. nih.gov For derivatives of this compound, SAR studies have revealed several key features that contribute to their anticancer effects.
Furthermore, the core scaffold of the molecule is also critical. Studies on benzofuran (B130515) derivatives have shown that substitutions at the C-2 position are vital for cytotoxic activity. mdpi.com The fusion of the core structure with other heterocyclic rings, such as quinazolinone or imidazole, has also been explored to create hybrid molecules with enhanced anticancer properties. mdpi.com These SAR insights are instrumental in the rational design of novel and more effective anticancer agents based on the this compound framework.
Anti-inflammatory Effects of Derived Compounds (In Vitro Studies)
Preliminary in vitro studies suggest that some derivatives of this compound may possess anti-inflammatory properties. Research has indicated that certain compounds can reduce inflammation markers, pointing towards potential therapeutic applications in inflammatory diseases. However, this area of research is still in its early stages and requires more extensive investigation to confirm these initial findings and to elucidate the underlying mechanisms of action.
Enzyme Modulation and Inhibition by Derived Compounds
Derivatives of this compound are subjects of research for their capacity to modulate or inhibit various enzymes. Studies have shown that these compounds may have antitumor and anti-inflammatory properties, with some acting as inhibitors for specific enzymes involved in metabolic pathways. For instance, certain derivatives have been found to inhibit metabolic enzymes, which could be beneficial for treating metabolic disorders.
One area of investigation involves tyrosinase, a key enzyme in melanin (B1238610) synthesis. Research on 2-cyanopyrrole derivatives has demonstrated that the cyano group is crucial for tyrosinase inhibition. frontiersin.org When the cyano group was converted to an amide or carbamate, the inhibitory activity of the corresponding derivatives was significantly reduced. frontiersin.org This highlights the importance of the cyano moiety for the biological activity of these compounds.
Additionally, novel 2-phenylpropionic acid derivatives have been synthesized and evaluated for their dual cyclooxygenase (COX) inhibitory and antibacterial activities. nih.gov Some of these compounds showed better COX-1 and COX-2 inhibition than ibuprofen (B1674241) and their potency against COX-2 was comparable to nimesulide. nih.gov
Receptor Modulation by Specific Derivatives (e.g., Farnesoid X Receptor, mGlu5)
The structural framework of this compound has been utilized to develop modulators for various receptors, notably the Farnesoid X Receptor (FXR) and metabotropic glutamate (B1630785) receptor 5 (mGlu5).
Farnesoid X Receptor (FXR):
FXR is a nuclear receptor that plays a crucial role in the regulation of bile acid, glucose, and lipid metabolism. nih.govnih.gov Consequently, it has been identified as a promising pharmacological target for conditions like cholestasis and non-alcoholic fatty liver disease (NAFLD). nih.gov Both steroidal and non-steroidal synthetic ligands for FXR have been developed and are a subject of extensive research. nih.gov While the first FXR agonist, obeticholic acid, has been approved, there are ongoing efforts to develop new compounds with improved therapeutic profiles. nih.gov
Metabotropic Glutamate Receptor 5 (mGlu5):
The mGlu5 receptor is implicated in various neurological conditions, and its modulation is a key area of research. nih.gov Activation of mGlu5 receptors can enhance the currents mediated by the N-methyl-D-aspartate (NMDA) receptor, suggesting that allosteric modulators of mGlu5 may have therapeutic potential for schizophrenia. nih.gov Studies have shown that positive allosteric modulators (PAMs) of mGlu5 can reverse the effects of NMDA antagonists on cortical neuronal firing. nih.gov Conversely, negative allosteric modulators (NAMs) of mGlu5 have been investigated for their anxiolytic- and antidepressant-like effects. nih.gov
Role as a Precursor in Pharmaceutical Synthesis Research
This compound is a versatile starting material in the synthesis of various compounds of pharmaceutical interest.
Synthesis of Nitrile Hydratase Precursors
Nitrile hydratases are enzymes that convert nitriles to the corresponding amides. researchgate.net These enzymes are of interest for their applications in organic synthesis, offering a green alternative to chemical hydration methods. researchgate.net Research has been conducted on the mechanism of nitrile hydratases, and inhibitors such as 2-cyano-2-propyl hydroperoxide have been used to study their function. researchgate.net The study of such precursors and inhibitors contributes to a better understanding of the enzyme's catalytic mechanism. researchgate.net
Derivatization to α,α-Disubstituted α-Amino Acids (e.g., α-Methylphenylalanine)
A significant application of this compound is its use as a precursor for the synthesis of α,α-disubstituted α-amino acids, such as α-methylphenylalanine. nih.gov These unnatural amino acids are valuable building blocks in peptide chemistry, as they can enhance the properties of peptides. nih.gov The synthesis of racemic α,α-disubstituted amino acids can be achieved through mild procedures compatible with solid-phase synthesis. capes.gov.br The methyl ester of this compound is a key intermediate in the synthesis of (S)-α-methylphenylalanine. lookchem.com The S(-)-enantiomer of 2-amino-2-methyl-3-phenylpropanoic acid has been synthesized and evaluated for its anti-inflammatory and antinociceptive properties. researchgate.net
Design and Synthesis of Novel Phenylalanine and Alanine Derivatives
The scaffold of this compound serves as a starting point for the creation of novel derivatives of phenylalanine and alanine. For example, phenylalanine derivatives with a hydroxamic acid moiety have been designed and synthesized as potential quorum sensing inhibitors. nih.gov Similarly, novel alanine-based derivatives have been synthesized and investigated for their antimicrobial and antioxidant properties. researchgate.net The synthesis of 2-phenylpropionic acid derivatives has also been explored to develop dual COX inhibitory and antibacterial agents. nih.gov Furthermore, phenylalanine carboxamide derivatives bearing sulfonamide groups have been synthesized and evaluated for their antimalarial and antioxidant activities. researchgate.net
Computational and Theoretical Investigations
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental in understanding the intrinsic properties of a molecule, which are governed by the behavior of its electrons. Methods like Density Functional Theory (DFT) are often employed to study the electronic structure and reactivity of organic molecules.
Detailed research findings from QM calculations would typically involve the analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Furthermore, the distribution of electron density can be visualized through electrostatic potential (ESP) maps. These maps highlight electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which is essential for predicting how the molecule will interact with other chemical species. For instance, the decarboxylation of similar compounds like 2-cyano-2-phenylpropanoic acid has been studied, a process that can be mechanistically illuminated by QM calculations. nih.govnih.gov
Table 1: Hypothetical Calculated Electronic Properties of 2-Cyano-2-methyl-3-phenylpropanoic acid using DFT
| Property | Value | Unit |
| HOMO Energy | -7.2 | eV |
| LUMO Energy | -1.5 | eV |
| HOMO-LUMO Gap | 5.7 | eV |
| Dipole Moment | 3.8 | Debye |
| Ionization Potential | 7.2 | eV |
| Electron Affinity | 1.5 | eV |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions
While QM calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.
For this compound, MD simulations are particularly useful for conformational analysis. The molecule has several rotatable bonds, and the relative orientation of the phenyl, carboxyl, and cyano groups can significantly affect its properties and biological activity. MD simulations can explore the potential energy surface of the molecule to identify stable conformations and the energy barriers between them. This information is critical for understanding how the molecule might bind to a biological target.
Table 2: Hypothetical Conformational Analysis of this compound from MD Simulations
| Dihedral Angle | Most Populated Range (degrees) | Relative Population (%) |
| Cα-Cβ-Cγ-Cδ (Phenyl rotation) | 60-90 | 45 |
| O=C-Cα-Cβ (Carboxyl orientation) | 150-180 | 60 |
| N≡C-Cα-Cβ (Cyano orientation) | -70 to -100 | 50 |
Force Field Development and Validation for this compound and Related Systems
Classical MD simulations rely on a set of empirical energy functions known as a force field to describe the interactions between atoms. While general-purpose force fields like the Generalized Amber Force Field (GAFF) exist, their accuracy can be limited for novel molecules. sigmaaldrich.com Therefore, the development and validation of specific force field parameters for this compound are often necessary for reliable simulations.
This process involves parameterizing the bonded (bond lengths, angles, dihedral angles) and non-bonded (van der Waals, electrostatic) terms in the force field. This is typically achieved by fitting the force field parameters to reproduce high-level QM calculations and available experimental data. The validation of the developed force field is then performed by comparing the results of simulations with experimental observables that were not used in the parameterization process.
Table 3: Hypothetical Force Field Parameters for the Cyano Group in this compound
| Parameter Type | Atom Types | Value |
| Bond Stretch (kb) | C-CN | 450 kcal/mol/Ų |
| Angle Bend (kθ) | C-C-CN | 70 kcal/mol/rad² |
| Torsion (Vn) | X-C-C-CN | 0.5 kcal/mol |
| Lennard-Jones (ε) | N(CN) | 0.17 kcal/mol |
| Lennard-Jones (σ) | N(CN) | 1.6 Å |
Prediction of Spectroscopic Properties for Structural and Mechanistic Insights (e.g., NMR, IR)
QM calculations can also be used to predict the spectroscopic properties of a molecule, which can be invaluable for interpreting experimental spectra and confirming the molecule's structure.
For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data. This can aid in the assignment of peaks in the experimental spectrum and provide confidence in the determined structure. The principles of NMR spectroscopy are well-understood, with the chemical environment of each nucleus determining its chemical shift. docbrown.info
Similarly, the vibrational frequencies of the molecule can be calculated to predict its Infrared (IR) spectrum. Each peak in an IR spectrum corresponds to a specific vibrational mode of the molecule. By comparing the calculated and experimental IR spectra, one can identify the presence of specific functional groups and gain insights into the molecule's bonding and structure. For example, the characteristic stretching frequencies of the nitrile (C≡N) and carbonyl (C=O) groups are expected to be prominent features in the IR spectrum of this compound. The NIST WebBook provides reference spectra for related compounds like 2-methylpropanoic acid. nist.gov
Table 4: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carboxylic (C=O) | 175 |
| Quaternary (C-CN) | 45 |
| Nitrile (C≡N) | 120 |
| Methyl (CH₃) | 25 |
| Methylene (CH₂) | 40 |
| Phenyl (ipso) | 135 |
| Phenyl (ortho) | 130 |
| Phenyl (meta) | 129 |
| Phenyl (para) | 128 |
Table 5: Hypothetical Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretch | 3300-2500 (broad) |
| C-H (Aromatic) | Stretch | 3100-3000 |
| C-H (Aliphatic) | Stretch | 3000-2850 |
| C≡N (Nitrile) | Stretch | 2260-2240 |
| C=O (Carboxylic Acid) | Stretch | 1710 |
| C=C (Aromatic) | Stretch | 1600, 1450 |
Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purity assessment of 2-Cyano-2-methyl-3-phenylpropanoic acid. Due to the compound's polarity, arising from the carboxylic acid group, and the presence of a chromophoric phenyl group, reversed-phase HPLC is a commonly employed method.
A typical HPLC method for the analysis of similar phenylpropanoic acid derivatives would involve a C18 stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with an acidic modifier like formic acid or phosphoric acid to ensure the carboxylic acid is in its protonated form, leading to better peak shape and retention. upb.ro Detection is typically achieved using a UV detector, monitoring at a wavelength where the phenyl group exhibits strong absorbance (around 210-220 nm).
For the analysis of impurities, a gradient elution may be employed, where the proportion of the organic solvent is increased over time to elute more nonpolar compounds. The purity of this compound is determined by integrating the peak area of the main component and any impurity peaks. A new simple normal-phase HPLC (NP-HPLC) method has also been established to separate related compounds like 3-[4-(2-methylpropyl)phenyl]propanoic acid from other substances. researchgate.net
Table 1: Illustrative HPLC Parameters for the Analysis of Phenylpropanoic Acid Derivatives
| Parameter | Typical Condition |
| Stationary Phase | C18 (Reversed-Phase) or Silica (Normal-Phase) |
| Mobile Phase (RP) | Acetonitrile/Water with 0.1% Formic Acid |
| Mobile Phase (NP) | Hexane/Isopropanol with Acetic Acid |
| Detection | UV at 214 nm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring (e.g., NMR, GC-MS, IR, Raman)
Spectroscopic techniques are indispensable for the structural elucidation of this compound and for monitoring the progress of reactions involving this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure.
¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons. The aromatic protons of the phenyl group would appear as a multiplet in the range of 7.2-7.4 ppm. The benzylic protons (CH₂) adjacent to the phenyl group would likely appear as a singlet or a pair of doublets if they are diastereotopic. The methyl group (CH₃) protons would give a singlet, and the acidic proton of the carboxylic acid would be a broad singlet at a downfield chemical shift (typically >10 ppm), which is exchangeable with D₂O. For the related compound 3-phenylpropanoic acid, the ¹H-NMR signals are observed at 11.05 ppm (s, 1H, COOH), 7.30-7.24 ppm (m, 5H, phenyl), and 3.64 ppm (d, 2H, CH₂). upb.ro
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. The carbonyl carbon of the carboxylic acid would be observed at a characteristic downfield shift (around 170-180 ppm). The carbon of the nitrile group would appear around 115-125 ppm. The quaternary carbon attached to the cyano and methyl groups, the methyl carbon, the benzylic carbon, and the aromatic carbons would all have distinct chemical shifts. For the related 3-phenylpropanoic acid, the carbonyl carbon appears at 177.76 ppm, the ipso-carbon of the phenyl ring at 133.28 ppm, and the other phenyl carbons between 127.35 and 128.65 ppm. upb.ro The aliphatic carbons are found at lower chemical shifts.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a sensitive technique for the analysis of volatile derivatives of this compound. The compound itself is not sufficiently volatile for direct GC analysis and typically requires derivatization, such as esterification of the carboxylic acid group (e.g., to its methyl ester). The mass spectrum provides information about the molecular weight and fragmentation pattern, which can be used for structural confirmation. The fragmentation of the molecular ion would likely involve the loss of the carboxyl group, the cyano group, and cleavage of the bond between the benzylic carbon and the quaternary carbon. nih.gov For the related compound 2-methylpropanoic acid, the molecular ion peak is observed at m/z 88, with major fragments at m/z 73, 45, and 43, corresponding to the loss of a methyl group, a carboxyl group, and an isopropyl group, respectively. docbrown.info
Infrared (IR) and Raman Spectroscopy: IR and Raman spectroscopy provide information about the functional groups present in the molecule.
IR Spectroscopy: The IR spectrum of this compound would show a characteristic broad absorption band for the O-H stretch of the carboxylic acid in the region of 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid would appear as a strong absorption around 1700-1725 cm⁻¹. The C≡N stretch of the nitrile group would be observed as a medium intensity band around 2240-2260 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretches would be just below 3000 cm⁻¹. For the related 3-phenylpropanoic acid, the IR spectrum shows a broad O-H stretch from 3200-3500 cm⁻¹ and a C=O stretch at 1700 cm⁻¹. spectrabase.com
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C≡N stretch is typically a strong and sharp band in the Raman spectrum. The aromatic ring vibrations would also give rise to characteristic Raman signals.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Functional Group | Expected Chemical Shift / Wavenumber |
| ¹H NMR | -COOH | >10 ppm (broad singlet) |
| Phenyl-H | 7.2 - 7.4 ppm (multiplet) | |
| -CH₂- | ~3.0 - 3.5 ppm (singlet or AB quartet) | |
| -CH₃ | ~1.5 ppm (singlet) | |
| ¹³C NMR | -COOH | 170 - 180 ppm |
| -C≡N | 115 - 125 ppm | |
| Phenyl-C | 125 - 140 ppm | |
| Quaternary-C | 40 - 50 ppm | |
| -CH₂- | 35 - 45 ppm | |
| -CH₃ | 20 - 30 ppm | |
| IR (cm⁻¹) | O-H (acid) | 2500 - 3300 (broad) |
| C≡N | 2240 - 2260 | |
| C=O | 1700 - 1725 | |
| MS (EI) | Molecular Ion [M]⁺ | m/z 189 |
| [M-COOH]⁺ | m/z 144 | |
| [M-CN]⁺ | m/z 163 |
Chiral Analytical Methods for Enantiomeric Purity Determination
As this compound is a chiral compound, the determination of its enantiomeric purity is of paramount importance. Chiral analytical methods are employed to separate and quantify the individual enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most widely used technique for the separation of enantiomers. csfarmacie.cz This is typically achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral compounds, including those with aromatic groups and acidic functionalities. nih.gov The choice of mobile phase, which is often a mixture of alkanes (like hexane) and an alcohol (like isopropanol), and the use of a small amount of an acidic or basic modifier can significantly influence the separation. chromatographyonline.com
Alternatively, a chiral mobile phase additive (CMPA) can be used with a standard achiral column. The CMPA forms transient diastereomeric complexes with the enantiomers, which can then be separated. Cyclodextrins and their derivatives are common CMPAs. csfarmacie.cz
Table 3: Approaches for Chiral HPLC Separation of this compound
| Approach | Description |
| Chiral Stationary Phase (CSP) | A column packed with a chiral material (e.g., polysaccharide-based) that interacts differently with each enantiomer, leading to different retention times. |
| Chiral Mobile Phase Additive (CMPA) | A chiral selector is added to the mobile phase, which forms diastereomeric complexes with the enantiomers, allowing for their separation on an achiral column. |
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: NMR spectroscopy can also be used to determine the enantiomeric excess (e.e.). In the presence of a chiral shift reagent, the enantiomers of a chiral compound can exhibit different chemical shifts in the NMR spectrum. By integrating the signals corresponding to each enantiomer, the e.e. can be calculated. Lanthanide-based chiral shift reagents are often used for this purpose. Alternatively, a chiral derivatizing agent can be used to convert the enantiomers into diastereomers, which will have distinct NMR spectra. amanote.com
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. Enantiomers have mirror-image CD spectra. This technique can be used to determine the enantiomeric excess by comparing the CD spectrum of a sample to that of the pure enantiomer. rsc.org
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Pathways with Enhanced Sustainability
Current synthetic routes to 2-Cyano-2-methyl-3-phenylpropanoic acid, while effective, often rely on traditional methodologies that may not align with modern principles of green chemistry. Future research is anticipated to focus on developing more sustainable and efficient synthetic strategies. A key area of development will be the implementation of catalytic systems that minimize waste and energy consumption.
Key research objectives in this area include:
Asymmetric Catalysis: The development of novel chiral catalysts, such as metal-salen complexes, for the direct enantioselective synthesis of specific stereoisomers of this compound. researchgate.netresearchgate.net This would circumvent the need for classical resolution of racemic mixtures, a process that can be inefficient and generate significant waste. researchgate.netacs.org
Biocatalysis: The exploration of enzymatic routes for the synthesis of the compound and its precursors. Enzymes could offer high selectivity and operate under mild, environmentally benign conditions.
Flow Chemistry: The adaptation of synthetic protocols to continuous flow systems. This approach can enhance reaction efficiency, improve safety, and allow for easier scalability compared to batch processes.
A significant achievement has been the development of a large-scale synthesis of (S)-α-methylphenylalanine from benzaldehyde (B42025) and methyl cyanoacetate, which proceeds via racemic this compound. researchgate.netrsc.org This method is noted for its use of simple and mild reaction conditions, avoiding difficult purification steps and employing inexpensive reagents, making it attractive for industrial application. rsc.org Future work will likely build upon these principles to further enhance the sustainability profile of the synthesis.
Elucidation of Broader Biological Mechanisms of Action for Derivatives
While this compound itself is primarily a synthetic intermediate, its derivatives, particularly α-methylated amino acids, exhibit interesting biological activities. A critical future research direction will be to move beyond synthesis and delve into a deeper understanding of the molecular mechanisms that underpin the biological effects of these derivatives.
Future investigations are expected to concentrate on:
Target Identification and Validation: Utilizing chemoproteomics and other advanced techniques to identify the specific protein targets of biologically active derivatives.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of derivatives and evaluating how these changes impact their biological activity. This will be crucial for the rational design of more potent and selective compounds.
Conformational Analysis: Studying how the introduction of a methyl group, derived from the parent compound, influences the conformational preferences of peptides and their interactions with biological targets. acs.org
For instance, derivatives of this compound are precursors to molecules like (S)-α-methylphenylalanine, which can be incorporated into peptides to confer unique structural and functional properties. rsc.orgcsic.es Understanding how such modifications alter peptide conformation and receptor binding is a key area for future exploration.
Expansion of Applications in Dynamic Supramolecular Systems
The structural features of this compound and its derivatives, including the presence of carboxylic acid, nitrile, and phenyl groups, make them attractive building blocks for the construction of supramolecular assemblies. Future research is poised to explore the integration of these molecules into dynamic systems with responsive properties.
Potential areas of application include:
Self-Assembling Peptides: Incorporating derivatives into peptide sequences to control their self-assembly into well-defined nanostructures such as fibrils, tubes, and vesicles.
Stimuli-Responsive Materials: Designing supramolecular gels and polymers that can change their properties in response to external stimuli like pH, light, or the presence of specific analytes. The carboxylic acid and nitrile functionalities offer handles for introducing responsive elements.
Molecular Recognition: Developing host-guest systems where derivatives of this compound act as selective receptors for small molecules or ions.
The ability to control the stereochemistry of the parent compound provides a powerful tool for controlling the chirality and, consequently, the higher-order structure of these supramolecular systems.
Advanced Computational Modeling for Predictive Research
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For this compound and its derivatives, advanced computational approaches will play a crucial role in predicting properties and guiding experimental work.
Future computational studies are likely to focus on:
Reaction Mechanism Elucidation: Using quantum mechanics (QM) and density functional theory (DFT) to model reaction pathways for the synthesis of the compound and its derivatives, helping to optimize reaction conditions and catalyst design. researchgate.net
Conformational Sampling: Employing molecular dynamics (MD) simulations to explore the conformational landscape of peptides and other molecules containing derivatives of this compound. acs.org This can provide insights into their structure and dynamics in different environments.
Predictive SAR: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of new derivatives before they are synthesized, thus accelerating the drug discovery process.
Computational studies have already been used to investigate the conformational preferences of related peptide structures, demonstrating the utility of these methods. acs.org
Potential for Derivatization into High-Value Specialty Chemicals
Beyond its use as an intermediate for amino acids, this compound holds potential for derivatization into a range of high-value specialty chemicals. The presence of multiple functional groups provides a versatile platform for chemical modification.
Future research in this area could explore the synthesis of:
Chiral Ligands: The carboxylic acid and nitrile groups can be transformed into various coordinating moieties for the synthesis of chiral ligands for asymmetric catalysis.
Novel Polymers: The compound can be used as a monomer or a modifying agent in the synthesis of polymers with unique thermal, mechanical, or optical properties.
Agrochemicals and Pharmaceuticals: The core structure of the compound could serve as a scaffold for the development of new agrochemicals or as a fragment in the design of novel therapeutic agents. The compound is a known intermediate in the synthesis of fosamprenavir, an antiretroviral drug. google.com
The efficient resolution of racemic this compound is a key enabling technology for accessing enantiopure derivatives for these applications. researchgate.netacs.org
Q & A
Q. What are the established synthetic routes for 2-Cyano-2-methyl-3-phenylpropanoic acid, and what are their key reaction conditions?
The synthesis of structurally related α-cyano carboxylic acids often involves nucleophilic cyanation or condensation reactions. For example, similar compounds like 2-amino-3-(phenylamino)propanoic acid derivatives are synthesized via Strecker or Ugi multicomponent reactions under controlled pH and temperature . Key parameters include the use of anhydrous solvents (e.g., THF or DMF), catalysts like cyanide salts, and reaction times ranging from 12–48 hours. Optimization of steric hindrance from the methyl and phenyl groups may require elevated temperatures (80–120°C) .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the stereochemistry and substituent positions, particularly the cyano and methyl groups. Infrared (IR) spectroscopy identifies functional groups (C≡N stretch ~2200 cm⁻¹, carboxylic acid O-H ~2500–3000 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves crystal packing and bond angles, as demonstrated for analogous phenylpropanoic acids .
Q. What safety protocols are essential when handling this compound in the laboratory?
Follow GHS guidelines: use fume hoods to avoid inhalation of cyanide-related vapors, wear nitrile gloves, and employ engineering controls (e.g., local exhaust ventilation). Emergency showers and eyewash stations must be accessible. Contaminated clothing should be removed immediately and washed separately .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields of this compound under similar conditions?
Systematic DOE (Design of Experiments) is recommended to isolate variables such as catalyst loading, solvent polarity, and reaction time. For example, discrepancies in yields of related compounds (e.g., 2-amino-2-methyl-3-phenylpropanamide) were resolved by comparing anhydrous vs. protic solvents, revealing hydrolysis side reactions in aqueous media . Kinetic studies (e.g., in situ FTIR) can track intermediate formation and identify rate-limiting steps .
Q. What computational approaches are recommended to predict the reactivity and stability of this compound in different solvents?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of the cyano group on carboxylic acid acidity. Molecular dynamics simulations assess solvation effects in polar aprotic solvents (e.g., DMSO), which stabilize the deprotonated form. QSPR (Quantitative Structure-Property Relationship) models correlate logP values with bioavailability .
Q. How to design experiments to investigate the enzyme inhibitory potential of this compound?
Use fluorescence-based assays (e.g., tryptophan quenching) to study binding to target enzymes like hydrolases or oxidoreductases. Competitive inhibition can be evaluated via Lineweaver-Burk plots. For example, phenylpropanoic acid analogs showed IC₅₀ values in the µM range against cyclooxygenase-2 (COX-2) . Include negative controls (e.g., unmodified phenylpropanoic acid) and validate results with CRISPR-edited enzyme variants .
Q. What strategies mitigate racemization during the synthesis of enantiopure this compound?
Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Cinchona alkaloid-derived catalysts) enforce stereocontrol. Low-temperature reactions (-20°C to 0°C) reduce epimerization, as shown in the synthesis of (S)-3-amino-2-phenylpropanoic acid derivatives . Monitor enantiomeric excess (ee) via chiral HPLC with amylose-based columns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
